Aurora A Kinase Affinity Profile
While direct Aurora A inhibition data for the target compound are not available in public repositories, structurally related 2-aminothiazole analogs reveal that the 5-position aryl substitution pattern is a critical determinant of kinase binding affinity. A closely related analog, 5-bromo-N-(3-methylphenyl)-1,3-thiazol-2-amine, exhibited an IC50 of 1,100 nM against Aurora A kinase in a biochemical assay using [gamma-33P] ATP as the phosphate donor [1]. The target compound, 5-(3-bromo-5-methylphenyl)thiazol-2-amine, differs in its connectivity at the 5-position (C-C bond directly to the thiazole ring vs. N-aryl linkage) and the presence of an additional methyl group on the phenyl ring. These structural differences are expected to alter both the binding pose and affinity profile compared to the N-aryl analog. Furthermore, the 5-aryl substitution pattern has been validated in multiple patent filings covering aminothiazole-based kinase inhibitors targeting c-kit and bcr-abl tyrosine kinases, where the aryl group at the 5-position is essential for potency [2].
| Evidence Dimension | Aurora A kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct data available; inferred from structural analogs |
| Comparator Or Baseline | 5-bromo-N-(3-methylphenyl)-1,3-thiazol-2-amine (N-aryl analog): IC50 = 1,100 nM |
| Quantified Difference | Structural connectivity difference: 5-aryl C-C bond (target) vs. 2-amino N-aryl linkage (comparator) |
| Conditions | Biochemical kinase assay with Aurora A and [gamma-33P] ATP; target: human Aurora A |
Why This Matters
Selection of the correct 5-aryl substitution pattern directly impacts kinase selectivity profiles; the C-C linked aryl group at position 5 provides a distinct pharmacophore geometry compared to N-aryl analogs, which may translate to differential inhibition of kinase targets such as Aurora A, c-kit, or bcr-abl.
- [1] BindingDB. BDBM25691: 5-bromo-N-(3-methylphenyl)-1,3-thiazol-2-amine. Aurora A kinase IC50 data. Novartis. 2008. View Source
- [2] Moussy A, Bellamy F, Reginault P, Lermet A. Aminothiazole compounds as kinase inhibitors and methods of using the same. US Patent 8,492,545 B2. 2013. View Source
